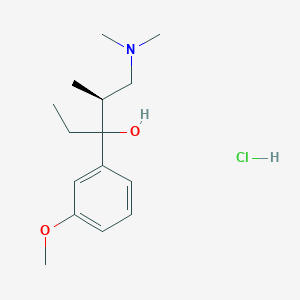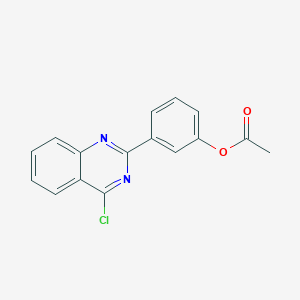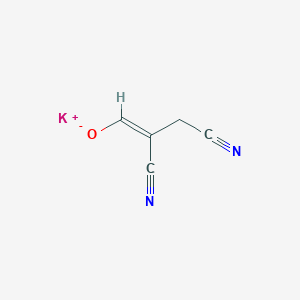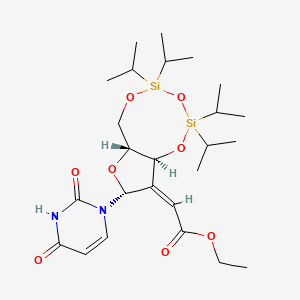
1,3,5-Tri-o-benzoyl-d-ribofuranose
Vue d'ensemble
Description
“1,3,5-Tri-o-benzoyl-d-ribofuranose” is a purine nucleoside analog . It is used as a starting material for nucleosides . It has a molecular weight of 462.45 . The empirical formula is C26H22O8 .
Molecular Structure Analysis
The molecular structure of “1,3,5-Tri-o-benzoyl-d-ribofuranose” is represented by the formula C26H22O8 . The InChI key is HUHVPBKTTFVAQF-PIXQIBFHSA-N .
Chemical Reactions Analysis
“1,3,5-Tri-o-benzoyl-d-ribofuranose” is a purine nucleoside analog. The anticancer mechanisms of purine nucleoside analogs rely on the inhibition of DNA synthesis and the induction of apoptosis .
Physical And Chemical Properties Analysis
“1,3,5-Tri-o-benzoyl-d-ribofuranose” is a white to off-white powder . It has a melting point of 125-129°C and a boiling point of 629.6°C at 760 mmHg . The density is 1.4±0.1 g/cm3 .
Applications De Recherche Scientifique
Fluorination of Nucleosides : It's used for the stereospecific fluorination of nucleoside analogs, particularly in the preparation of radiofluorine-labeled compounds for potential applications in imaging and radiotherapy (Alauddin et al., 2000).
Synthesis of Novel Nucleosides : It serves as an intermediate in the synthesis of unique nucleoside analogs, which have potential therapeutic applications (Pudlo & Townsend, 1990).
Glycosylation in Nucleoside Synthesis : The compound is utilized in glycosylation procedures to create various nucleosides, which are important in medicinal chemistry (Točík et al., 1980).
Improved Synthesis Processes : Research has focused on developing more efficient synthesis methods for this compound, indicating its importance in chemical synthesis (Ishikawa et al., 1960).
Structural Analysis of Nucleosides : Studies have been conducted on the X-ray crystal structure of nucleosides derived from this compound, contributing to our understanding of nucleoside chemistry (Wood et al., 1984).
Novel Antiviral and Antitumorous Agents : It's used in the synthesis of nucleosides that show potential antiviral and antitumorous activities, highlighting its role in the development of new therapeutic agents (Li et al., 2001).
Mécanisme D'action
The mechanism of action of “1,3,5-Tri-o-benzoyl-d-ribofuranose” is related to its role as a purine nucleoside analog. It has broad antitumor activity targeting indolent lymphoid malignancies. The anticancer mechanisms in this process rely on the inhibition of DNA synthesis and the induction of apoptosis .
Propriétés
IUPAC Name |
[(2R,3S,4R)-3,5-dibenzoyloxy-4-hydroxyoxolan-2-yl]methyl benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O8/c27-21-22(33-24(29)18-12-6-2-7-13-18)20(16-31-23(28)17-10-4-1-5-11-17)32-26(21)34-25(30)19-14-8-3-9-15-19/h1-15,20-22,26-27H,16H2/t20-,21-,22-,26?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHVPBKTTFVAQF-LLNWNZGGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)OC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H](C(O2)OC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![methyl 4-[(Z)-C-methyl-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbonimidoyl]benzoate](/img/structure/B8072009.png)


![tert-Butyl 4-(6-(8-cyclopentyl-5-methyl-7-oxo-6-(1-propoxyvinyl)-7,8-dihydropyrido[2,3-d]pyrimidin-2-ylamino)pyridin-3-yl)piperazine-1-carboxylate](/img/structure/B8072020.png)



![(1S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylic acid;(1R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylic acid](/img/structure/B8072045.png)
![3-Methyl-3-methylsulfonyl-1-(1,2,4-triazol-1-yl)-2-[4-(trifluoromethyl)phenyl]butan-2-ol](/img/structure/B8072064.png)


